![molecular formula C29H53N3O8 B8134200 Boc-Val-Dil-Dap-OH](/img/structure/B8134200.png)
Boc-Val-Dil-Dap-OH
Overview
Description
Boc-Val-Dil-Dap-OH is a useful research compound. Its molecular formula is C29H53N3O8 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Enolates Formation : It's used for preparing linear tri-, tetra-, and pentapeptides via dilithium azadienediolates, which is a critical step in peptide synthesis (Bossler & Seebach, 1994).
C-Alkylation of Peptides : The compound facilitates C-alkylation of peptides containing sarcosine Li-enolate units, with significant yields, showing its utility in complex peptide modifications (Seebach et al., 1991).
Solid Phase Peptide Synthesis : It is used in the solid phase synthesis and purification of hydrophobic peptides, which are otherwise challenging to synthesize and purify, especially facilitating analysis by MALDI-TOF mass spectrometry (Wahlström et al., 2008).
Ligand in Enantioselective Synthesis : Boc-L-Val-OH, a related compound, is used as a ligand in the enantioselective synthesis of planar chiral ferrocenes, indicating its role in synthesizing complex molecular structures (Gao et al., 2013).
Synthesis of Cyclosporine : Boc-D-Ala-MeLeu-MeVal-OH, a similar compound, is utilized in synthesizing cyclosporine, a crucial immunosuppressant drug, showing the compound's role in critical pharmaceutical manufacturing (Wenger, 1984).
Stereospecific Synthesis : It allows for the stereospecific synthesis of dipeptides, enabling control over peptide structure and composition, which is vital in creating peptides with specific biological activities (Kricheldorf & Hull, 1978).
Conformational Analysis : The compound demonstrates specific structural features in solid-state and solution, indicating its importance in studying peptide conformations (Bonora et al., 1979).
properties
IUPAC Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHPHOVIMNVPQ-UTHKHBGESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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